molecular formula C28H32BN3O4S B1502792 Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- CAS No. 942919-72-4

Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-

Cat. No. B1502792
CAS RN: 942919-72-4
M. Wt: 517.5 g/mol
InChI Key: KMPFYNPZTKSJHQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- is a useful research compound. Its molecular formula is C28H32BN3O4S and its molecular weight is 517.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds with similar structural features, demonstrating the compound's role in the development of heterocyclic Schiff bases with potential anticonvulsant activity. These compounds were synthesized through condensation reactions and screened for anticonvulsant properties, showing promise in seizure protection in various models. Structural confirmation was achieved using techniques such as FT-IR, 1H-NMR spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).

Crystal Structure and DFT Studies

Studies have also been conducted on the crystal structure and density functional theory (DFT) analysis of boric acid ester intermediates with benzene rings, which are structurally related to the compound . These studies provided insights into the conformational stability and physicochemical properties of the compounds, aiding in the understanding of their potential applications (Huang et al., 2021).

Catalytic Applications

The compound's derivatives have been explored for their catalytic applications, particularly in the synthesis of chiral diamines and their evaluation as precursors for diazaborolidines in the enantioselective reduction of prochiral ketones. This research highlights the compound's utility in synthesizing secondary alcohols with high enantiomeric purities, showcasing its potential in asymmetric synthesis (Olivares‐Romero & Juaristi, 2008).

Anticancer Research

Another application area includes the synthesis of substituted benzamide/benzene sulfonamide derivatives for anticancer purposes. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, with some showing potent cytotoxicity. Such studies are crucial for developing novel anticancer agents (Redda et al., 2011).

properties

IUPAC Name

1-[4-[1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32BN3O4S/c1-27(2)28(3,4)36-29(35-27)24-16-17-30-26-23(24)18-25(21-14-12-20(13-15-21)19-31(5)6)32(26)37(33,34)22-10-8-7-9-11-22/h7-18H,19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFYNPZTKSJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678008
Record name 1-{4-[1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl}-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-

CAS RN

942919-72-4
Record name 1-{4-[1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl}-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-
Reactant of Route 3
Reactant of Route 3
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-
Reactant of Route 4
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-
Reactant of Route 5
Reactant of Route 5
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-
Reactant of Route 6
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-

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